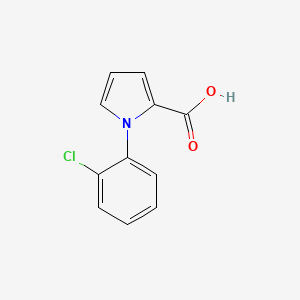

1-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a carboxylic acid group at the 2-position and a chlorophenyl group at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the corresponding pyrrole derivative. The reaction conditions usually include heating the mixture under reflux for several hours. The resulting product is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohol or amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Properties

Research indicates that derivatives of pyrrole, including 1-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid, exhibit significant antibacterial activity. For instance, certain fluorinated pyrroles have shown promising results against Staphylococcus aureus with minimal inhibitory concentrations (MIC) as low as 1 µg/mL, suggesting potential for developing new antibacterial agents . These compounds inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication, with IC50 values indicating strong on-target activity .

Antiviral Activity

Pyrrole derivatives have also been explored for antiviral applications. A related compound, ethyl 3-fluoro-1H-pyrrole-2-carboxylate, serves as a building block for drug candidates targeting the hepatitis B virus. The synthesis of such derivatives from the parent compound could enhance their efficacy against viral infections .

Organic Synthesis

Building Blocks in Synthesis

The unique structure of this compound makes it an attractive intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions. For example, the compound can undergo Vilsmeier–Haack formylation to yield regioisomeric products that are valuable in further synthetic applications .

Catalytic Processes

Recent advancements in organocatalytic synthesis have highlighted the potential of pyrrole derivatives as substrates for creating diverse chemical entities. The use of organocatalysts in the synthesis of 1H-pyrrole derivatives has shown high yields and regioselectivity, facilitating the development of novel compounds with varied functionalities .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

- 1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

- 1-(2-Chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

- 1-(2-Chlorophenyl)-1H-pyrrole-3-carboxylic acid

Uniqueness: 1-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group at the 1-position and the carboxylic acid group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Actividad Biológica

1-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in pharmaceuticals.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₈ClNO₂. The structure features a pyrrole ring substituted with a 2-chlorophenyl group and a carboxylic acid functional group. The presence of the chlorine atom on the phenyl ring enhances its biological activity and solubility properties, making it an interesting candidate for pharmaceutical applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies involving various bacterial strains, this compound showed significant activity against Staphylococcus aureus with a minimal inhibitory concentration (MIC) of 1 μg/mL, indicating strong antibacterial potential . Additionally, it exhibited weak activity against E. coli, suggesting a selective spectrum of antimicrobial action.

Antitubercular Activity

In a study focused on pyrrole derivatives, compounds structurally related to this compound were evaluated for their anti-tuberculosis (TB) activity. Although the specific compound was not tested, similar structures with electron-withdrawing groups demonstrated potent anti-TB activity with MIC values below 0.016 μg/mL. The presence of the chlorophenyl group was noted to slightly reduce the potency compared to fluorinated analogs, which exhibited superior anti-TB effects .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the pyrrole ring in modulating biological activity. For instance, compounds with bulky substituents or electron-withdrawing groups attached to the pyrrole ring showed enhanced potency against M. tuberculosis. The introduction of different halogens (such as fluorine instead of chlorine) also influenced the biological efficacy, with fluorinated compounds showing improved anti-TB activities .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid | Contains para-chloro substituent | Different electronic properties affecting reactivity |

| 5-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid | Methyl substitution at position five | May exhibit different biological activities |

| 1-(2-Nitrophenyl)-1H-pyrrole-2-carboxylic acid | Nitro group instead of chlorine | Potentially different reactivity and solubility |

This table illustrates how variations in substituents can affect the biological behavior of pyrrole derivatives, emphasizing the role of electronic and steric factors in their pharmacological profiles.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Catalytic Borylation : This method allows for efficient production by modifying commercially available precursors.

- Suzuki Coupling Reactions : A common approach in organic synthesis that facilitates the formation of carbon-carbon bonds, crucial for constructing complex structures like pyrroles .

Case Studies and Research Findings

Recent studies have explored the pharmacokinetic properties of pyrrole derivatives similar to this compound. For example, compounds designed with bulky substituents demonstrated favorable pharmacokinetic profiles, including high volumes of distribution and long elimination half-lives, which are desirable traits for drug candidates targeting infectious diseases like tuberculosis .

Propiedades

IUPAC Name |

1-(2-chlorophenyl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-8-4-1-2-5-9(8)13-7-3-6-10(13)11(14)15/h1-7H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBQOZUNNISRGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.